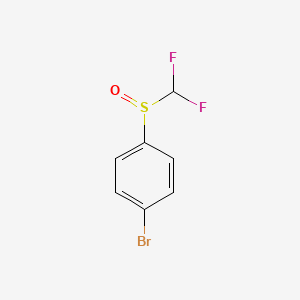

4-(Difluoromethylsulfinyl)bromobenzene

Description

4-(Difluoromethylsulfinyl)bromobenzene (C₇H₅BrF₂OS) is a bromobenzene derivative featuring a difluoromethylsulfinyl (-S(O)CF₂H) substituent at the para position. The sulfinyl group (S=O) introduces chirality and moderate electron-withdrawing effects, while the difluoromethyl moiety enhances stability and influences lipophilicity.

Properties

IUPAC Name |

1-bromo-4-(difluoromethylsulfinyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2OS/c8-5-1-3-6(4-2-5)12(11)7(9)10/h1-4,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGNKKSKSAFXGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)C(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethylsulfinyl)bromobenzene typically involves the introduction of the difluoromethylsulfinyl group to a bromobenzene derivative. One common method includes the reaction of bromobenzene with difluoromethylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethylsulfinyl)bromobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation and Reduction: The difluoromethylsulfinyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium amide or potassium tert-butoxide are commonly used under anhydrous conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzene derivatives are formed.

Oxidation Products: Sulfone derivatives are obtained.

Reduction Products: Sulfide derivatives are produced.

Scientific Research Applications

4-(Difluoromethylsulfinyl)bromobenzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential drug candidates.

Industry: The compound is employed in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethylsulfinyl)bromobenzene involves its interaction with specific molecular targets The difluoromethylsulfinyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity

Comparison with Similar Compounds

Sulfinyl vs. Sulfonyl Derivatives

Key Compounds :

- 4-(Difluoromethylsulfinyl)bromobenzene : Contains a sulfinyl (-S(O)CF₂H) group.

- 4-[(Difluoromethyl)sulfonyl]bromobenzene (CAS 51679-57-3): Features a sulfonyl (-SO₂CF₂H) group .

- 4,4′-Sulfinylbis(bromobenzene) : A dimeric sulfinyl-linked bromobenzene derivative .

Insights :

Halogenated and Electron-Modifying Substituents

Key Compounds :

- 4-Methoxy-3-(trifluoromethyl)bromobenzene (CAS 1514-11-0): Contains -OCH₃ and -CF₃ groups .

- 4-Bromofluorobenzene : Simple halogenated derivative with -F substituent .

- 4-(Trifluoromethyl)bromobenzene : Features a -CF₃ group .

Insights :

- Electron-donating groups (e.g., -OCH₃) reduce electrophilicity at the bromine site, whereas electron-withdrawing groups (e.g., -CF₃, -S(O)CF₂H) enhance reactivity in substitution reactions .

- Fluorinated substituents improve lipophilicity and metabolic stability, critical for pharmaceutical applications .

Toxicity and Environmental Impact

Key Compounds :

- Bromobenzene: Known hepatotoxicity and nephrotoxicity due to reactive metabolites like bromoquinones .

Insights :

Key Compounds :

- 4-(4-BOC-piperazinosulfonyl)bromobenzene: Used in pharmaceutical intermediate synthesis .

- 4-Bromophenyl p-toluenesulfonate : Employed in lipid studies and crystal engineering .

Insights :

- Bromobenzene derivatives with sulfonyl/sulfinyl groups are versatile in medicinal chemistry, particularly for introducing sulfonamide or sulfoxide functionalities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.